(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-24-20-10-5-16(14-21(20)25-2)13-18(15-22)17-6-8-19(9-7-17)23-11-3-4-12-23/h3-14H,1-2H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSGYKIXWFUEBS-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)N3C=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)N3C=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.
Coupling with Pyrrolylphenyl Intermediate: The intermediate is then coupled with 4-(1H-pyrrol-1-yl)benzaldehyde under specific conditions to form the desired product.
Final Cyclization and Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
The compound’s analogs share the (2Z)-prop-2-enenitrile core but differ in substituents, leading to variations in electronic behavior. Key comparisons are summarized below:
*Estimated based on substituent effects from .
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with benzodioxolyl (electron-withdrawing in ), altering HOMO-LUMO gaps. Diphenylamino groups in compound I enhance charge transfer, yielding lower gaps (~2.8 eV) .
- Conformational Flexibility : Compound I exhibits anti/syn conformers due to solvent interactions, whereas the rigid pyrrole group in the target compound may restrict conformational freedom .
- Isomerism Effects : The E-isomer in lacks conjugation efficiency compared to the Z-configuration, impacting reactivity and applications in synthesis.
Molecular Interactions and Packing
- π-π Stacking: The diphenylamino group in compound I promotes strong π-π interactions, whereas the target compound’s dimethoxyphenyl and pyrrolyl groups may induce weaker but more directional stacking .
- Solvent Effects : Polar solvents stabilize syn conformers in compound I, while the target compound’s solubility in aprotic solvents (e.g., THF) likely influences its crystallization behavior .
Biological Activity
(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a prop-2-enenitrile core, methoxy groups, and a pyrrole moiety, which may contribute to its interaction with biological targets.
- Molecular Formula : C21H18N2O2
- Molecular Weight : 330.39 g/mol
- CAS Number : 866020-02-2
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant pharmacological properties. The biological activities of This compound may include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation.
- Anti-inflammatory Effects : The presence of methoxy groups is associated with anti-inflammatory properties in related compounds.
- Antimicrobial Properties : Similar structures have shown effectiveness against various pathogens, suggesting potential antimicrobial activity.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Biological Targets : The unique combination of functional groups allows for potential interactions with enzymes or receptors involved in disease pathways.
- Modulation of Signaling Pathways : Compounds like this can influence cellular signaling pathways, potentially leading to therapeutic effects.
- Nucleophilic Addition Reactions : The prop-2-enenitrile moiety can participate in nucleophilic addition reactions, which may alter the compound's reactivity and biological activity.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds structurally related to This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Curcumin | Methoxy groups | Anti-inflammatory, anticancer |
| Resveratrol | Hydroxyl groups | Antioxidant, cardioprotective |
| Quercetin | Multiple hydroxyls | Antioxidant, anti-inflammatory |
This comparison highlights the potential for This compound to exhibit unique biological activities due to its specific functional groups.
Anticancer Studies
A study investigating the anticancer properties of similar compounds demonstrated that derivatives with methoxy and pyrrole functionalities exhibited significant cytotoxic effects against various cancer cell lines. For instance, a compound structurally akin to This compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.
Antimicrobial Activity
Investigations into the antimicrobial properties of similar nitrile-containing compounds indicated effective inhibition against both Gram-positive and Gram-negative bacteria. This suggests that (2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enetrile may warrant exploration for potential use as an antimicrobial agent.
Q & A
Q. Table 1: Expected Spectroscopic Signatures
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| 3,4-Dimethoxyphenyl | 3.8 (OCH₃), 6.7–7.1 | - |
| Pyrrole | 6.5–7.0 (H-pyrrole) | - |
| Prop-2-enenitrile | 5.8–6.2 (CH=CH) | ~2200 (C≡N) |
Advanced: How can crystallographic software resolve challenges in X-ray diffraction analysis of this compound?
Methodological Answer:
Crystallographic software like SHELXL () and OLEX2 () are essential:
- Structure Solution: Use SHELXD for phase problem resolution, particularly for twinned crystals or weak data .
- Refinement:
- Apply anisotropic displacement parameters for non-hydrogen atoms.
- Use restraints for disordered moieties (e.g., methoxy/pyrrole groups).
- Validation: Check for errors using PLATON (e.g., voids, symmetry mismatches) .
- Workflow Integration: OLEX2 streamlines solution-to-publication steps, enabling real-time visualization and parameter adjustment .
Case Study: highlights how crystal habit (e.g., needle vs. plate) affects emission properties, necessitating precise refinement to correlate structure with optoelectronic behavior .
Advanced: How do substituents influence electronic structure and bioactivity?
Methodological Answer:
Substituent effects can be probed via:
- Computational Methods:
- Experimental Data:
Q. Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | Bioactivity Trend | Source |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | Electron-donating | Enhanced solubility | |
| Pyrrole | π-Conjugation | Potential CNS activity | |
| Nitrile | Electron-withdrawing | Reactivity in coupling |
Advanced: What factors govern aggregation-induced emission (AIE) in nitrile derivatives?
Methodological Answer:
AIE arises from restricted intramolecular motion (RIM) in aggregated states (). For this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
